1,2,3-Propanetriol, triformate
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Overview
Description
It is a derivative of glycerol, where all three hydroxyl groups are esterified with formic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2,3-Propanetriol, triformate can be synthesized through the esterification of glycerol with formic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions include maintaining a temperature range of 60-80°C and continuous removal of water to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1,2,3-Propanetriol, triformate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed back to glycerol and formic acid in the presence of water and an acid or base catalyst.
Oxidation: The compound can be oxidized to formic acid and other oxidation products under strong oxidative conditions.
Substitution: The formate groups can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Other carboxylic acids or their derivatives in the presence of a catalyst.
Major Products Formed
Hydrolysis: Glycerol and formic acid.
Oxidation: Formic acid and other oxidation products.
Substitution: Glycerol esters with different acyl groups.
Scientific Research Applications
1,2,3-Propanetriol, triformate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and in the study of enzyme-catalyzed reactions.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2,3-Propanetriol, triformate involves its ability to undergo hydrolysis, releasing glycerol and formic acid. Glycerol can participate in various metabolic pathways, while formic acid can act as a reducing agent or participate in one-carbon metabolism. The compound’s effects are mediated through its interactions with enzymes and other molecular targets involved in these pathways .
Comparison with Similar Compounds
Similar Compounds
Glycerol (1,2,3-Propanetriol): The parent compound of 1,2,3-Propanetriol, triformate, widely used in various applications due to its three hydroxyl groups.
Glycerol Monoformate: A monoester of glycerol and formic acid, used in similar applications but with different reactivity and properties.
Glycerol Difformate: A diester of glycerol and formic acid, with properties intermediate between glycerol and this compound.
Uniqueness
This compound is unique due to its complete esterification, which imparts distinct chemical and physical properties compared to its partially esterified counterparts. This complete esterification makes it more hydrophobic and alters its reactivity, making it suitable for specific applications where other glycerol derivatives may not be as effective .
Properties
Molecular Formula |
C6H14O9 |
---|---|
Molecular Weight |
230.17 g/mol |
IUPAC Name |
formic acid;propane-1,2,3-triol |
InChI |
InChI=1S/C3H8O3.3CH2O2/c4-1-3(6)2-5;3*2-1-3/h3-6H,1-2H2;3*1H,(H,2,3) |
InChI Key |
SSYZNFNOLYWYPA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CO)O)O.C(=O)O.C(=O)O.C(=O)O |
Origin of Product |
United States |
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